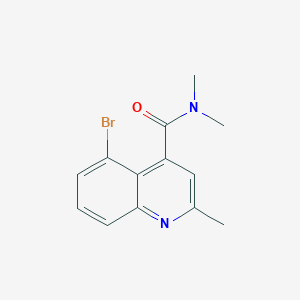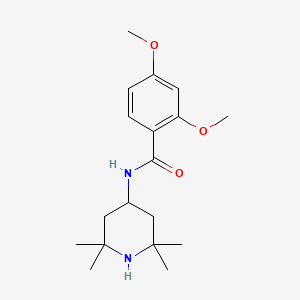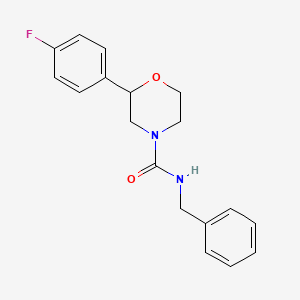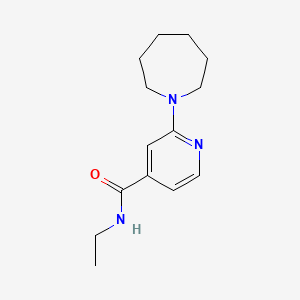
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized by researchers at the pharmaceutical company Pfizer, and subsequent studies have explored its mechanism of action and potential uses in treating various diseases.
Mechanism of Action
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide works by inhibiting a protein called bromodomain and extra-terminal domain (BET), which plays a key role in regulating gene expression. By inhibiting BET, N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide can alter the expression of genes involved in cell growth, inflammation, and other processes. This makes it a promising candidate for treating diseases where gene expression plays a role in disease progression.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide can induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and reduce inflammation. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in clinical settings.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide in lab experiments is its specificity for BET inhibition, which reduces the risk of off-target effects. Additionally, its favorable pharmacokinetic profile makes it easy to administer and monitor in animal studies. However, one limitation is that it may not be effective in all types of cancer or inflammatory diseases, and more research is needed to determine its optimal therapeutic applications.
Future Directions
There are several potential future directions for N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide research. One area of interest is exploring its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness. Additionally, researchers may investigate its potential use in treating other diseases where gene expression plays a role, such as neurodegenerative diseases. Finally, further studies may be needed to optimize the synthesis of N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide and develop more efficient and cost-effective production methods.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-cyanopyridine with cyclopropylmagnesium bromide. The resulting intermediate is then reacted with isopropylamine to form the final product, N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide has been the subject of numerous scientific studies, with researchers exploring its potential uses in treating a variety of diseases. One area of particular interest is cancer, as N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)14-11-10(4-3-7-13-11)12(16)15-9-5-6-9/h3-4,7-9H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQATCCJPBOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)


![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)

![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)

![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)